molecular formula C6H13Cl2N5O B13768316 Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride CAS No. 66125-68-6

Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride

Cat. No.: B13768316
CAS No.: 66125-68-6
M. Wt: 242.10 g/mol
InChI Key: FZUGYQITXOILIT-UHFFFAOYSA-N
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Description

Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C6-H11-N5-O.2Cl-H and a molecular weight of 242.14 . This compound is known for its unique structure, which includes a hydrazino group attached to a pyridazinyl ring, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 3-hydrazinopyridazine with ethanolamine under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazino group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride can be compared with other similar compounds, such as:

    Ethanol, 2-((3-amino-6-pyridazinyl)amino)-, dihydrochloride: Similar structure but lacks the hydrazino group.

    Ethanol, 2-((3-hydrazino-5-pyridazinyl)amino)-, dihydrochloride: Similar structure but with a different substitution pattern on the pyridazinyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazino group, which imparts distinct chemical and biological properties .

Properties

CAS No.

66125-68-6

Molecular Formula

C6H13Cl2N5O

Molecular Weight

242.10 g/mol

IUPAC Name

2-[(6-hydrazinylpyridazin-3-yl)amino]ethanol;dihydrochloride

InChI

InChI=1S/C6H11N5O.2ClH/c7-9-6-2-1-5(10-11-6)8-3-4-12;;/h1-2,12H,3-4,7H2,(H,8,10)(H,9,11);2*1H

InChI Key

FZUGYQITXOILIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NCCO)NN.Cl.Cl

Origin of Product

United States

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